Cytotoxicity in Melanoma Cells: Target Compound vs. 4-Bromomethyl-3-nitrobenzamide
In the Soares et al. 2010 study, N-benzyl-4-(bromomethyl)benzamide (compound 8) reduced UACC-62 melanoma cell proliferation to 39 ± 14% of control, whereas the structurally analogous 4-bromomethyl-3-nitrobenzamide (compound 7), which retains the benzylic bromomethyl group but bears a nitro substituent on the ring and lacks the N-benzyl group, was essentially inactive at 106 ± 25% of control [1]. Both compounds were tested at identical concentration (100 μM) in the same experimental run, constituting a direct head-to-head comparison. The target compound therefore shows an approximately 2.7-fold greater antiproliferative effect relative to compound 7 under identical conditions.
| Evidence Dimension | Cytotoxicity: % cell proliferation vs. vehicle control in UACC-62 melanoma cells |
|---|---|
| Target Compound Data | 39 ± 14% proliferation at 100 μM (compound 8, N-benzyl-4-(bromomethyl)benzamide) |
| Comparator Or Baseline | 106 ± 25% proliferation at 100 μM (compound 7, 4-bromomethyl-3-nitrobenzamide, CAS 62700-58-7) |
| Quantified Difference | ~2.7-fold reduction in proliferation for target compound vs. comparator; comparator effectively indistinguishable from untreated control |
| Conditions | UACC-62 human melanoma cell line; 100 μM compound; proliferation assay (MTT-based); data expressed as mean ± SD of three independent experiments performed in triplicate |
Why This Matters
A procurement decision prioritizing N-benzyl-4-(bromomethyl)benzamide over 4-bromomethyl-3-nitrobenzamide for melanoma-relevant screening is supported by a ~2.7-fold potency advantage in the same assay, same concentration, same study—eliminating inter-laboratory variability as a confounding factor.
- [1] Soares GA, de Oliveira RB, de Andrade SF, Alves RJ, Zani CL, De Souza-Fagundes EM. Molecules. 2010;15(1):12-26. Table 1: compound 8 (39±14%) vs. compound 7 (106±25%), UACC-62 cells, 100 μM. doi:10.3390/molecules15010012 View Source
